1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS. It is classified as a derivative of phenylpropanone, characterized by the presence of a chloromethyl group and a methylthio group attached to an aromatic ring. This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
The synthesis of 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves several steps, prominently featuring chloromethylation of 2-(methylthio)acetophenone. The general procedure is as follows:
The chloromethylation process leads to the formation of a chloromethyl intermediate, which subsequently reacts with the acetophenone derivative to yield the desired product.
The molecular structure of 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one can be described using various structural representations:
These representations highlight the compound's functional groups and connectivity, providing insight into its potential reactivity and interactions.
1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one participates in various chemical reactions, including:
These reactions are critical for modifying the compound for various applications in synthetic chemistry and medicinal research.
The mechanism of action for 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one largely depends on its application in medicinal chemistry. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methylthio group may enhance the compound's binding affinity or stability towards specific molecular targets such as enzymes or receptors, influencing its biological activity.
The physical and chemical properties of 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C11H13ClOS |
Molecular Weight | 228.74 g/mol |
IUPAC Name | 1-[4-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI | InChI=1S/C11H13ClOS/c1-8(13)6-9-4-3-5-10(7-12)11(9)14-2/h3-5H,6-7H2,1-2H3 |
InChI Key | VCUJJZXXUVZZBA-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC1=C(C(=CC=C1)SC)CCl |
These properties indicate that the compound is a relatively stable organic molecule with potential applications in various fields.
1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3